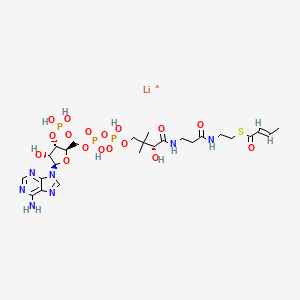

![molecular formula C₁₀H₁₄N₂Na₂O₁₁P₂ B1139664 Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate CAS No. 386229-77-2](/img/structure/B1139664.png)

Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate” is a pyrimidine 2’-deoxyribonucleoside monophosphate . It is also known by other names such as Thymidine 5’MP, NSC-46713, and thymidine 5’-monophosphate . It is a natural product found in Homo sapiens .

Molecular Structure Analysis

The molecular formula of the compound is C10H15N2O8P . The InChI representation of the compound isInChI=1S/C10H15N2O8P/c1-5-3-12 (10 (15)11-9 (5)14)8-2-6 (13)7 (20-8)4-19-21 (16,17)18/h3,6-8,13H,2,4H2,1H3, (H,11,14,15) (H2,16,17,18) . The Canonical SMILES representation is CC1=CN (C (=O)NC1=O)C2CC (C (O2)COP (=O) (O)O)O . Physical And Chemical Properties Analysis

The molecular weight of the compound is 322.21 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound is 322.05660244 g/mol .Aplicaciones Científicas De Investigación

Biochemistry

Application

Synthesis of Thymidine Diphosphate (dTDP)

Methods

Thymidine 3’,5’-Diphosphate Disodium Salt is used to prepare dTDP by the action of thymidylate kinase (TMPK), which is a nucleoside monophosphate kinase .

Results

The synthesis of dTDP is crucial as it serves as a precursor for DNA synthesis and is involved in the regulation of pyrimidine biosynthesis .

Molecular Biology

Application

Substrate for Monitoring Nucleotide Phosphorylation

Methods

It has been utilized as a substrate in an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .

Results

This application is significant for understanding the kinetics and distribution of nucleoside diphosphate kinases, which are vital for cellular energy transfer .

Genetics

Application

Study of DNA Strand Breaks

Methods

As a metabolite of Thymidine, it can be used as a model compound for studies of reactions leading to strand breaks in DNA .

Results

These studies are essential for genetic research, particularly in understanding the mechanisms of mutagenesis and DNA repair .

Pharmacology

Application

Antiviral and Anticancer Drug Research

Methods

The compound is synthesized from Thymidine 3’,5’-Diphosphate and sodium bicarbonate and is studied for its potential as an antiviral and anticancer agent .

Results

Its role as a modified nucleoside in pharmacological research is promising, with ongoing studies to determine its efficacy in clinical settings .

Medical Research

Application

Biomarker in Liquid Chromatography-Mass Spectrometry (LC/MS)

Methods

It has been used as a standard for quantifying metabolites from plasma and tumor interstitial fluid using LC/MS .

Results

The accurate quantification of such metabolites is crucial for diagnostic purposes and understanding the metabolic pathways in diseases .

Biotechnology

Application

Proteomics Research

Methods

Thymidine 3’,5’-Diphosphate Disodium Salt is used as a thymidine nucleotide in proteomics research to study protein expression and function .

Results

This application aids in the identification of novel proteins and the understanding of their role in various biological processes .

Each of these applications demonstrates the versatility of Thymidine 3’,5’-Diphosphate Disodium Salt in scientific research, offering insights into fundamental biological mechanisms and potential therapeutic uses. The detailed methods and results highlight the compound’s significance in advancing knowledge across multiple scientific disciplines.

Cellular Metabolism

Application

Metabolic Pathway Analysis

Methods

Utilized in metabolic studies to trace the incorporation of thymidine into DNA, helping to understand cell proliferation rates and DNA synthesis .

Results

This application provides insights into cellular growth, which is particularly useful in cancer research and developmental biology .

Immunology

Application

Immune Cell Labeling

Methods

Used as a labeling agent in immune cell studies to track cell division and understand the dynamics of immune responses .

Results

The labeling allows for the study of immune cell proliferation in response to various stimuli, aiding in the development of immunotherapies .

Neurobiology

Application

Neuronal Activity Mapping

Methods

In neurobiology, it can be used to map neuronal activity by incorporating into rapidly dividing neural cells .

Results

This helps in understanding brain development and neurogenesis, providing valuable information for neurological disorder research .

Environmental Science

Application

Ecotoxicology Assessments

Methods

Applied in ecotoxicology to assess the impact of environmental toxins on DNA replication in aquatic organisms .

Results

These assessments are crucial for environmental protection and conservation efforts, as they reveal the genotoxic effects of pollutants .

Food Science

Application

Food Safety Testing

Methods

Employed in food science for bacterial culture assays to test for the presence of contaminants in food products .

Results

This application ensures food safety by detecting harmful bacteria, thereby preventing foodborne illnesses .

Agricultural Science

Application

Plant Growth Studies

Methods

Used in agricultural science to study DNA synthesis in plant cells, which is essential for understanding plant growth and development .

Results

The findings from these studies can lead to the improvement of crop yields and the development of genetically modified plants for agriculture .

Propiedades

IUPAC Name |

disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O11P2.2Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEWRJOJVLPPMM-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2Na2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thymidine 3',5'-Diphosphate Disodium Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)